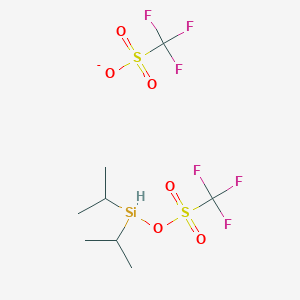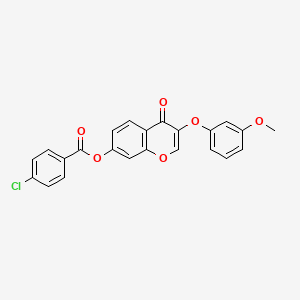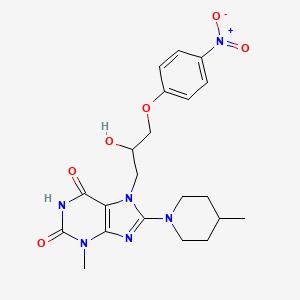
Di(propan-2-yl)silyl trifluoromethanesulfonate;trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is known for its high reactivity and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Di(propan-2-yl)silyl trifluoromethanesulfonate can be synthesized through the reaction of triisopropylsilanol with trifluoromethanesulfonic anhydride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
In an industrial setting, the production of di(propan-2-yl)silyl trifluoromethanesulfonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified by distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Di(propan-2-yl)silyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It is commonly used to introduce the TIPS group into organic molecules, replacing a hydrogen atom or another functional group
Protection Reactions: It serves as a protecting group for primary amines and alcohols, preventing them from reacting under certain conditions
Common Reagents and Conditions
Reagents: Common reagents used with di(propan-2-yl)silyl trifluoromethanesulfonate include bases like pyridine, triethylamine, and solvents such as chloroform and ethyl acetate
Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis. .
Major Products
The major products formed from reactions involving di(propan-2-yl)silyl trifluoromethanesulfonate include TIPS-protected amines and alcohols, as well as silyloxy acetylenes and benzothiopyran-4-ones .
Wissenschaftliche Forschungsanwendungen
Di(propan-2-yl)silyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Biology: The compound is utilized in the protection of biomolecules, such as amino acids and nucleotides, during chemical synthesis
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs)
Industry: Di(propan-2-yl)silyl trifluoromethanesulfonate is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of di(propan-2-yl)silyl trifluoromethanesulfonate involves the formation of a stable silyl ether linkage. The compound reacts with nucleophiles, such as alcohols and amines, to form TIPS-protected derivatives. This protection prevents the nucleophiles from participating in further reactions, allowing for selective transformations in multi-step synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylisopropylsilyl trifluoromethanesulfonate: Similar in structure and reactivity, used for similar protection reactions.
Triisopropylsilyl trifluoromethanesulfonate: Another closely related compound with similar applications in organic synthesis.
Uniqueness
Di(propan-2-yl)silyl trifluoromethanesulfonate is unique due to its high reactivity and efficiency in introducing the TIPS group. Its stability under various reaction conditions makes it a valuable reagent in organic synthesis .
Eigenschaften
Molekularformel |
C8H15F6O6S2Si- |
|---|---|
Molekulargewicht |
413.4 g/mol |
IUPAC-Name |
di(propan-2-yl)silyl trifluoromethanesulfonate;trifluoromethanesulfonate |
InChI |
InChI=1S/C7H15F3O3SSi.CHF3O3S/c1-5(2)15(6(3)4)13-14(11,12)7(8,9)10;2-1(3,4)8(5,6)7/h5-6,15H,1-4H3;(H,5,6,7)/p-1 |
InChI-Schlüssel |
OWKIOPWNNGRRNX-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)[SiH](C(C)C)OS(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-[[1-[3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetonitrile](/img/structure/B14109862.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-butylphenyl)acetamide](/img/structure/B14109866.png)
![2-(3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B14109873.png)

![(2E)-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl][2-(3-fluorophenyl)hydrazinylidene]ethanenitrile](/img/structure/B14109890.png)
![1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109897.png)

![1,7-dimethyl-9-(3-methylphenyl)-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14109918.png)
![N-(2-chlorobenzyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14109919.png)

![1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14109929.png)
![9-(4-ethylphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14109937.png)


